5-hydroxyundecanoic Acid
Overview
Description
5-Hydroxyundecanoic Acid: is a medium-chain fatty acid with the molecular formula C11H22O3 . . This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon atom of the undecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 10-Undecenoic Acid: One common method involves the hydroboration-oxidation of 10-undecenoic acid.
From Ricinoleic Acid: Another method involves the ozonolysis of ricinoleic acid, which is a hydroxy fatty acid derived from castor oil.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydroxyundecanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: Formation of 5-ketoundecanoic acid.
Reduction: Formation of undecanoic acid.
Substitution: Formation of 5-chloroundecanoic acid or 5-bromoundecanoic acid.
Scientific Research Applications
Chemistry:
Polymer Synthesis: 5-Hydroxyundecanoic acid is used as a monomer in the synthesis of polyesters and polyamides.
Biology:
Metabolic Studies: The compound is used in studies related to fatty acid metabolism and the role of hydroxylated fatty acids in biological systems.
Medicine:
Drug Development: this compound and its derivatives are investigated for their potential therapeutic properties, including antifungal and antimicrobial activities.
Industry:
Mechanism of Action
Antifungal Activity: 5-Hydroxyundecanoic acid exerts its antifungal effects by disrupting the cell membrane integrity of fungal cells.
Molecular Targets and Pathways: The compound targets enzymes involved in lipid metabolism, such as acyl-CoA synthetase, and activates peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid homeostasis.
Comparison with Similar Compounds
11-Hydroxyundecanoic Acid: Similar in structure but with the hydroxyl group on the eleventh carbon atom.
12-Hydroxydodecanoic Acid: A longer-chain fatty acid with a hydroxyl group on the twelfth carbon atom.
9-Hydroxynonanoic Acid: A shorter-chain fatty acid with a hydroxyl group on the ninth carbon atom.
Uniqueness:
Position of Hydroxyl Group: The unique positioning of the hydroxyl group on the fifth carbon atom of 5-hydroxyundecanoic acid imparts distinct chemical and biological properties compared to its analogs.
Applications: Its specific structure makes it particularly useful in the synthesis of certain polymers and in metabolic studies.
Properties
IUPAC Name |
5-hydroxyundecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-7-10(12)8-6-9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPMCFLPGSCUKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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